Tert-butyl (2R)-2-amino-2-cyclohexylpropanoate
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Overview
Description
Tert-butyl (2R)-2-amino-2-cyclohexylpropanoate is a compound that belongs to the class of amino acid derivatives It features a tert-butyl ester group, an amino group, and a cyclohexyl group attached to a central carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2R)-2-amino-2-cyclohexylpropanoate typically involves the esterification of the corresponding amino acid. One common method is the reaction of the amino acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or boron trifluoride diethyl etherate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product .
Industrial Production Methods
In an industrial setting, the production of tert-butyl esters can be achieved using flow microreactor systems. This method allows for efficient and sustainable synthesis by continuously feeding reactants through a microreactor, where the reaction takes place under controlled conditions. This approach offers advantages such as improved reaction efficiency, scalability, and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2R)-2-amino-2-cyclohexylpropanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products Formed
Oxidation: Formation of oximes or nitro compounds.
Reduction: Formation of alcohols.
Substitution: Formation of amides or other substituted derivatives.
Scientific Research Applications
Tert-butyl (2R)-2-amino-2-cyclohexylpropanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl (2R)-2-amino-2-cyclohexylpropanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active amino acid. The cyclohexyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: Another tert-butyl ester with applications in organic synthesis and pharmaceuticals.
Tert-butyl (2R)-2-amino-2-phenylpropanoate: Similar structure but with a phenyl group instead of a cyclohexyl group, leading to different chemical and biological properties.
Uniqueness
Tert-butyl (2R)-2-amino-2-cyclohexylpropanoate is unique due to its combination of a cyclohexyl group and an amino acid ester. This structure imparts specific steric and electronic properties that can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
tert-butyl (2R)-2-amino-2-cyclohexylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO2/c1-12(2,3)16-11(15)13(4,14)10-8-6-5-7-9-10/h10H,5-9,14H2,1-4H3/t13-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGQWEXWRKWEFEI-CYBMUJFWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C)(C1CCCCC1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](C1CCCCC1)(C(=O)OC(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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